Direct Head-to-Head Comparison: Antiproliferative Potency of 17a vs. Optimized Analogs 17j, 17c, and 17e in K562 Leukemia Cells
The unsubstituted parent compound 17a (2-[(phenoxyacetyl)amino]benzamide) exhibits an IC50 of 57.4 µM against the K562 human chronic myelogenous leukemia cell line. Under identical assay conditions, optimized analogs bearing specific substituents demonstrate markedly enhanced potency: compound 17j (2,5-dimethoxy substitution on the phenoxyacetyl phenyl ring) achieves an IC50 of 0.16 µM; compound 17c (4-chloro substitution) exhibits an IC50 of 2.0 µM; and compound 17e (4-fluoro substitution) shows an IC50 of 19.7 µM [1].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 17a: 57.4 µM |
| Comparator Or Baseline | 17j: 0.16 µM; 17c: 2.0 µM; 17e: 19.7 µM |
| Quantified Difference | 17j is 359-fold more potent; 17c is 29-fold more potent; 17e is 2.9-fold more potent |
| Conditions | K562 human chronic myelogenous leukemia cell line; 10 µM screening concentration; IC50 determination |
Why This Matters
This data establishes the baseline antiproliferative potency of the unsubstituted parent compound 17a, enabling researchers to select it as a reference standard for SAR studies or as a scaffold for further derivatization rather than as a high-potency lead candidate.
- [1] Raffa D, Maggio B, Plescia F, Cascioferro S, Raimondi MV, Cancemi G, D'Anneo A, Lauricella M, Cusimano MG, Bai R, Hamel E, Daidone G. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorg Med Chem. 2015;23(19):6305-6316. Table 1. View Source
